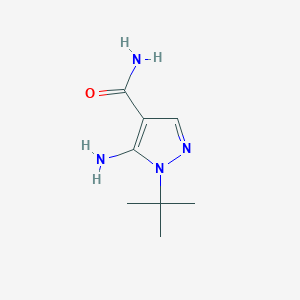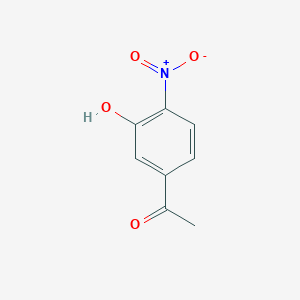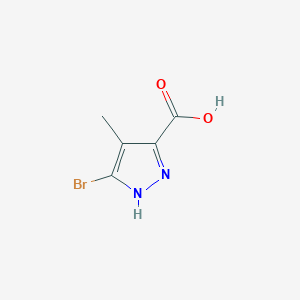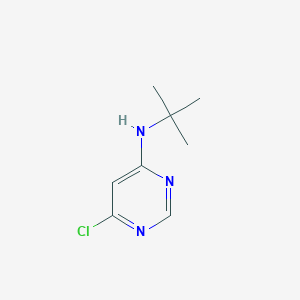
5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrazole derivatives. These derivatives are of significant interest due to their potential pharmacological applications and their role as building blocks for the synthesis of polyfunctionalized heterocyclic compounds .
Synthesis Analysis
The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide derivatives can be achieved through a novel and efficient route, as demonstrated by the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. This process involves a selective Sandmeyer reaction on diaminopyrazole, allowing for a more versatile synthesis than previously possible . Additionally, a seven-step synthesis has been developed for 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides, starting with commercially available Boc-β-alanine and involving a series of transformations including amidations and acylations .
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been determined using spectroscopic methods and X-ray diffraction. For instance, the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated, revealing a monoclinic space group and specific geometric parameters . This structural information is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide has been explored in various functionalization reactions. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of different products depending on the reaction conditions, showcasing the compound's versatility in chemical transformations . Furthermore, the utility of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in heterocyclic synthesis has been reviewed, highlighting its role as a precursor for the creation of diverse heterocyclic structures with potential pharmacological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates in certain derivatives affects their crystallization and, consequently, their physical properties . Additionally, the synthesis of novel pyrazole derivatives has led to the discovery of compounds with fungicidal and plant growth regulation activities, indicating the practical applications of these substances . The regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones also contributes to the understanding of the compound's behavior under different synthetic conditions .
Applications De Recherche Scientifique
AMPK Activation and Beyond
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a pharmacological modulator of AMPK activity, widely studied for its effects on metabolism, hypoxia, exercise response, nucleotide synthesis, and cancer. It's crucial to note, however, that many effects attributed to AMPK activation by AICAr are, in fact, AMPK-independent. This distinction calls for careful interpretation of studies using AICAr, to accurately understand the AMPK signaling pathway (Visnjic et al., 2021).
Broad Therapeutic Potential
Pyrazolines, including derivatives of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, exhibit a wide range of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds have been recognized for their versatility in pharmaceutical applications due to their structural diversity and significant biological properties (Shaaban et al., 2012).
A Privileged Scaffold in Heterocycles Synthesis
The reactivity and applicability of pyrazoline derivatives, including 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide, make them valuable building blocks for synthesizing various heterocyclic compounds. Their unique reactivity facilitates the creation of diverse heterocycles, demonstrating their importance in organic synthesis and medicinal chemistry (Gomaa & Ali, 2020).
Antitumor Activities
Imidazole derivatives, including pyrazoline-based compounds, have shown promising antitumor activities. These compounds are under investigation for their potential as new antitumor drugs, highlighting the diverse biological properties of pyrazoline derivatives and their relevance in synthesizing compounds with varied biological activities (Iradyan et al., 2009).
Synthetic Strategies for Anticancer Agents
Recent research focuses on the synthesis of pyrazoline derivatives to develop new anticancer agents, underscoring the biological significance of these compounds. The variety of synthetic approaches to create pyrazoline derivatives showcases their potential in anticancer drug development, further emphasizing the critical role of this chemical scaffold in medicinal chemistry (Ray et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1-tert-butylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXVDCXWFVBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618740 | |
| Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
CAS RN |
186190-79-4 | |
| Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)